But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
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Overview
Description
But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a but-3-yn-1-yl group attached to a 4-ethoxy-3,5-dimethylphenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of but-3-yn-1-ol with 4-ethoxy-3,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- But-3-yn-1-yl (4-methoxy-3,5-dimethylphenyl)carbamate
- But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)urethane
- But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)amide
Uniqueness
But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate stands out due to its specific structural features, such as the presence of both the but-3-yn-1-yl and 4-ethoxy-3,5-dimethylphenyl groups
Properties
CAS No. |
84971-12-0 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
but-3-ynyl N-(4-ethoxy-3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C15H19NO3/c1-5-7-8-19-15(17)16-13-9-11(3)14(18-6-2)12(4)10-13/h1,9-10H,6-8H2,2-4H3,(H,16,17) |
InChI Key |
NMHVSWFOFAEDTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)OCCC#C)C |
Origin of Product |
United States |
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